
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mecanismo De Acción
The mechanism of action of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1,4-diazepane is not fully understood. However, studies have suggested that it acts by binding to the active site of enzymes and inhibiting their activity. It may also interact with cellular signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been shown to have cytotoxic effects on cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in various physiological processes. However, further studies are needed to determine its effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1,4-diazepane in lab experiments is its potent inhibitory activity against various enzymes and its antiproliferative activity against cancer cells. However, its limitations include its potentially toxic effects on living organisms, the need for further studies to determine its safety and efficacy, and the high cost of synthesis.
Direcciones Futuras
There are several future directions for research on 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1,4-diazepane. These include:
1. Further studies to determine its safety and efficacy in vivo.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in other fields, such as chemical biology and materials science.
4. Investigation of its potential as a lead compound for the development of new drugs for cancer treatment and other diseases.
5. Studies to determine its effects on cellular signaling pathways and its potential as a therapeutic target.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry and drug discovery. Its potent inhibitory activity against enzymes and antiproliferative activity against cancer cells make it a promising candidate for cancer treatment. However, further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other fields.
Métodos De Síntesis
The synthesis of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1,4-diazepane has been reported in the literature. The most commonly used method involves the reaction between 1-methyl-1H-pyrazole-4-carboxaldehyde and 4-amino-1,2-dithiolane-4-carboxylic acid, followed by the reaction with 2-chloroethanesulfonyl chloride and 2-chlorothiophene-3-sulfonyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1,4-diazepane has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It also exhibits potent antiproliferative activity against various cancer cell lines, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-thiophen-2-ylsulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S3/c1-15-11-12(10-14-15)23(18,19)16-5-3-6-17(8-7-16)24(20,21)13-4-2-9-22-13/h2,4,9-11H,3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYJUXCNEGEKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



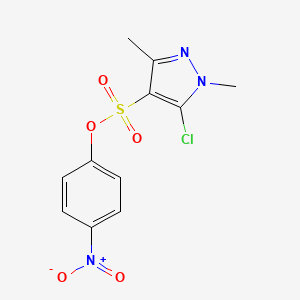

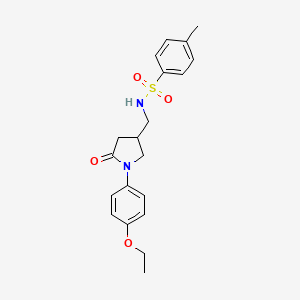

![Ethyl 5,5,7,7-tetramethyl-2-[(3-nitrobenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2470912.png)
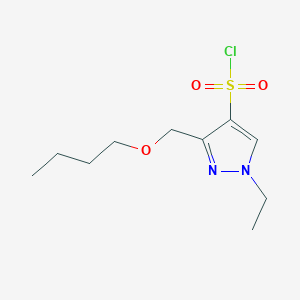
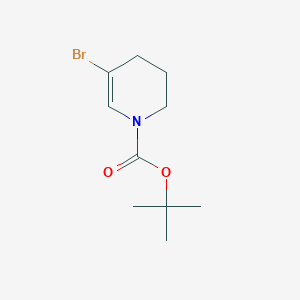

![1-[(4-ethenylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2470918.png)

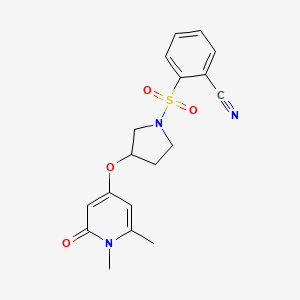
![4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470926.png)